molecular formula C8H6ClFO2 B6354725 5-Chloro-2-fluoro-3-methylbenzoic acid CAS No. 1263277-77-5

5-Chloro-2-fluoro-3-methylbenzoic acid

Cat. No.: B6354725
CAS No.: 1263277-77-5
M. Wt: 188.58 g/mol
InChI Key: YWPKNBCLQKQSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-3-methylbenzoic acid can be achieved through several methods. One common approach involves the halogenation of 3-methylbenzoic acid, followed by fluorination and chlorination reactions. The reaction conditions typically involve the use of halogenating agents such as chlorine and fluorine sources under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-3-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

5-Chloro-2-fluoro-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoro-3-methylbenzoic acid
  • 3-Chloro-5-fluoro-2-methylbenzoic acid
  • 5-Fluoro-2-methylbenzoic acid

Uniqueness

5-Chloro-2-fluoro-3-methylbenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms on the benzene ring enhances its potential for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

5-chloro-2-fluoro-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPKNBCLQKQSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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